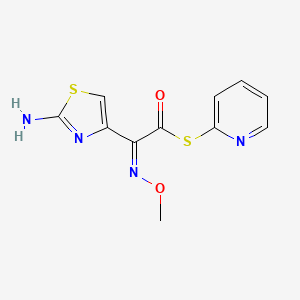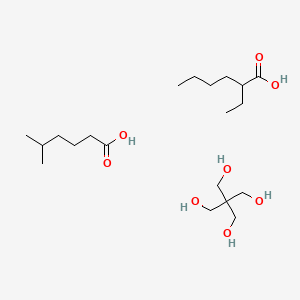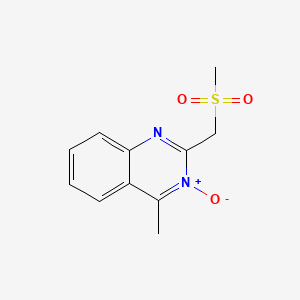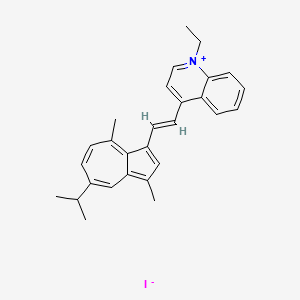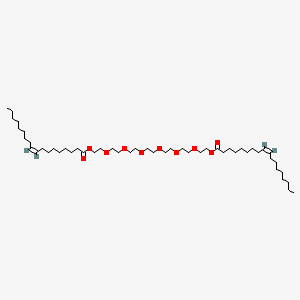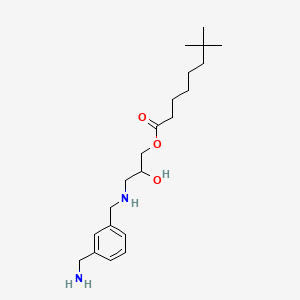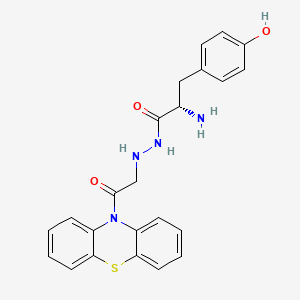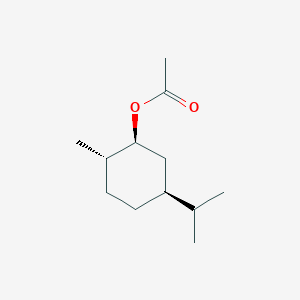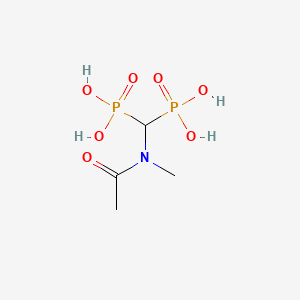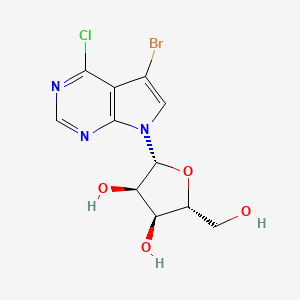
7H-Pyrrolo(2,3-d)pyrimidine, 5-bromo-4-chloro-7-beta-D-ribofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 103803 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 103803 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Starting Materials: Selection of appropriate starting materials that will undergo chemical transformations.
Reaction Conditions: Use of specific solvents, temperatures, and catalysts to facilitate the desired chemical reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 103803 may involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch Processing: Producing the compound in discrete batches with strict quality control measures.
Continuous Processing: Using continuous flow reactors to produce the compound in a steady stream, which can be more efficient and scalable.
化学反応の分析
Types of Reactions
NSC 103803 can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another in the molecule.
Common Reagents and Conditions
The reactions involving NSC 103803 often require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
NSC 103803 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of NSC 103803 involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
類似化合物との比較
NSC 103803 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound with similar chemical properties but different biological activities.
NSC 181339-01: Known for its use in different therapeutic applications.
NSC 8184: Studied for its distinct mechanism of action and effects.
In comparison, NSC 103803 may offer unique advantages in terms of its reactivity, stability, or specific interactions with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
24385-15-7 |
|---|---|
分子式 |
C11H11BrClN3O4 |
分子量 |
364.58 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11BrClN3O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
InChIキー |
CUKHVEVYOJENQF-IOSLPCCCSA-N |
異性体SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)Br |
正規SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


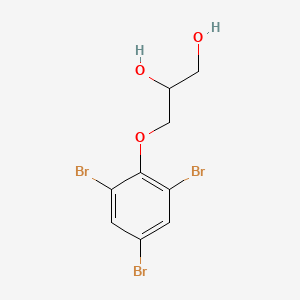
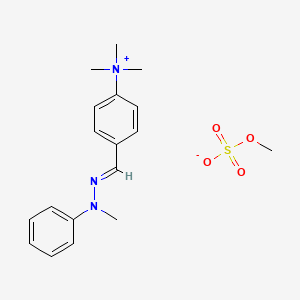
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)

